BenchChemオンラインストアへようこそ!

Gentamicin A

Antibacterial activity Aminoglycoside potency MIC comparison

Gentamicin A (CAS 11001-13-1) is the critical pseudotrisaccharide intermediate for mapping the gentamicin biosynthetic pathway. Unlike the clinically dominant Gentamicin C complex, this minor component contains gentosamine and glucosamine sugars, making it the authentic substrate for GenD2, GenS2, and GenN enzyme characterization. Procurement is strictly for research on aminoglycoside tailoring enzymes, antiprotozoal screening (active vs. Entamoeba, Trichomonas), or as an analytical standard for metabolic engineering. Do not purchase as a therapeutic substitute.

Molecular Formula C18H36N4O10
Molecular Weight 468.5 g/mol
CAS No. 11001-13-1
Cat. No. B8718986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin A
CAS11001-13-1
Molecular FormulaC18H36N4O10
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
InChIInChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3
InChIKeyLKKVGKXCMYHKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gentamicin A (CAS 11001-13-1): Aminoglycoside Biosynthetic Intermediate with Distinct Structural Identity


Gentamicin A (CAS 11001-13-1) is a pseudotrisaccharide aminoglycoside antibiotic belonging to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class [1]. It is produced as a minor fermentation component alongside the clinically dominant gentamicin C complex by Micromonospora echinospora and M. purpurea [2]. Structurally, gentamicin A consists of 2-deoxystreptamine linked to glucosamine and gentosamine (3-methylamino-3-deoxy-D-xylose) sugars, which distinguishes it fundamentally from the gentamicin C congeners that contain garosamine and purpurosamine moieties instead [3]. Gentamicin A is not a terminal biosynthetic product; it serves as an intermediate in the gentamicin biosynthetic pathway, undergoing further enzymatic modifications to yield therapeutically active components [4].

Why Gentamicin A Cannot Be Interchanged with Gentamicin C Complex or Other 4,6-Disubstituted Aminoglycosides


Gentamicin A is not a functional substitute for the gentamicin C complex (C1, C1a, C2, C2a) in antibacterial applications. The gentamicin C congeners collectively account for approximately 80% of the fermentation-derived gentamicin mixture and exhibit the highest antibacterial potency, whereas gentamicin A constitutes the remaining minor fraction and demonstrates substantially lower antibacterial activity . Structurally, gentamicin A differs from the C congeners in its sugar composition—it contains glucosamine and gentosamine rather than garosamine and purpurosamine—resulting in distinct ribosome-binding properties and antimicrobial spectrum [1]. Unlike the gentamicin C complex, which is a finished therapeutic product, gentamicin A is a biosynthetic precursor that can be enzymatically converted to downstream intermediates; procurement of gentamicin A is therefore driven by its utility as a research reagent, pathway intermediate, or starting material for semisynthesis, not as a direct clinical antimicrobial agent [2]. Substituting gentamicin C for gentamicin A in biosynthetic studies or antiprotozoal screening would yield fundamentally different experimental outcomes due to these structural and functional divergences.

Gentamicin A: Quantitative Differential Evidence Against Closest Analogs and Alternatives


Gentamicin A vs. Gentamicin C Complex: Quantified Antibacterial Activity Differential

Gentamicin A exhibits substantially weaker antibacterial activity compared to the gentamicin C complex (C1, C1a, C2, C2a). The gentamicin C complex constitutes approximately 80% of the fermentation mixture and demonstrates the highest antibacterial potency among all gentamicin congeners, whereas gentamicin A, comprising part of the remaining 20% minor fraction, has been characterized as having 'rather weak antibiotic activity' in direct biological evaluations [1]. This activity differential is structurally driven: gentamicin A lacks the garosamine and purpurosamine sugar moieties present in the C congeners, which are critical for high-affinity ribosomal A-site binding and consequent antibacterial efficacy [2].

Antibacterial activity Aminoglycoside potency MIC comparison

Gentamicin A vs. Kanamycin C: Structural Similarity with Distinct Sugar Composition

Gentamicin A shares notable structural similarity with kanamycin C, but they are distinct compounds with different sugar compositions. Both belong to the 4,6-disubstituted 2-deoxystreptamine class of aminoglycoside antibiotics. Gentamicin A contains gentosamine (3-methylamino-3-deoxy-D-xylose) and glucosamine linked to the 2-DOS core, whereas kanamycin C contains kanosamine and glucosamine [1]. Gentamicin A differs considerably from other members of the gentamicin complex (C1, C2, C1a) but exhibits considerable similarity to paromomycins and particularly to kanamycin C [2]. This structural relationship is reflected in their comparable position within aminoglycoside biosynthetic pathways and shared resistance profiles to certain aminoglycoside-modifying enzymes [3].

Structural biology Aminoglycoside classification Sugar moiety analysis

Gentamicin A vs. Gentamicin C Complex: Biosynthetic Role as Precursor Intermediate

Gentamicin A occupies a defined position in the gentamicin biosynthetic pathway as a key intermediate, not a terminal product. Gentamicin A is produced from gentamicin A2 via a three-enzymatic-step process involving GenD2 (oxidoreductase), GenS2 (aminotransferase), and GenN (methyltransferase), which collectively modify the hydroxyl group at position 3″ of the garosamine sugar to provide its substitution for an amino group followed by N-methylation [1]. In the biosynthetic pathway, gentamicin A serves as the immediate precursor to gentamicin X2, with the conversion catalyzed by the addition of S-adenosyl-L-methionine (SAM) [2]. In contrast, the gentamicin C congeners (C1, C1a, C2, C2a) are terminal products of the pathway resulting from additional dideoxygenation and methylation steps [3]. This distinction is critical: gentamicin A is not a clinically administered therapeutic but rather a research reagent for studying biosynthetic enzymology or an intermediate for semisynthetic derivatization.

Biosynthetic pathway Metabolic engineering Aminoglycoside precursor

Gentamicin A vs. Gentamicin C Complex: Distinct Antiprotozoal Activity Profile

While gentamicin A has weak antibacterial activity, it exhibits significant antiprotozoal and anthelmintic activity that distinguishes it from the gentamicin C complex. According to US Patent 4,110,439, gentamicin A demonstrates efficacy against protozoa including Entamoeba histolytica, Histomonas meleagridis, Trichomonas foetus, and Trichomonas vaginalis [1]. The patent explicitly states that gentamicin A and gentamicin X are effective against these protozoa, whereas gentamicin B and B1 exhibit both antibacterial and antiprotozoal properties [2]. This differential activity profile suggests that the structural features unique to gentamicin A (gentosamine and glucosamine sugars) may confer selectivity toward protozoan ribosomal targets distinct from bacterial ribosomes, a property not observed with the clinically dominant gentamicin C congeners.

Antiprotozoal activity Anthelmintic screening Alternative therapeutic application

Gentamicin A vs. Gentamicin B: Differential Utility as Isepamicin Precursor

Gentamicin B, not gentamicin A, serves as the valuable starting material for preparation of the semisynthetic aminoglycoside antibiotic isepamicin. Gentamicin B is produced in only trace amounts by wild-type M. echinospora, prompting extensive metabolic engineering efforts to enhance its production [1]. In contrast, gentamicin A is not utilized as an isepamicin precursor and lacks the specific structural features (e.g., the purpurosamine ring with appropriate hydroxylation pattern at C-2′ and C-6′ positions) required for the semisynthetic derivatization that yields isepamicin. The narrow substrate specificity of key enzymes in the gentamicin B pathway, including the C6′-amination enzymes (GenQ/GenB1) and the 2′-deamination enzymes (GenJ/GenK2), limits gentamicin B production and distinguishes its biosynthetic route from that leading to gentamicin A [2].

Semisynthetic antibiotic Isepamicin production Biosynthetic starting material

Gentamicin A vs. Gentamicin C Congeners: Differential Nephrotoxicity and Cytotoxicity Implications

Significant toxicity differences exist among gentamicin congeners, with implications for both therapeutic use and research applications. A 2020 study in Antimicrobial Agents and Chemotherapy demonstrated that gentamicin C2a was significantly less cytotoxic and nephrotoxic than gentamicin C2 in both cell-based assays and repeat-dose rat nephrotoxicity studies [1]. The study also revealed that the relative abundances of the four major gentamicin congeners (C1, C1a, C2, C2a) in commercial formulations can vary up to 1.9-fold depending on the source, and congener abundances on commercial AST disks varied up to 4.1-fold [2]. While gentamicin A was not directly evaluated in this nephrotoxicity comparison, the study establishes that even minor structural differences among gentamicin congeners (e.g., methylation pattern at the 6′ position) can substantially alter toxicity profiles. This principle extends to gentamicin A, whose distinct sugar composition (gentosamine vs. garosamine/purpurosamine) likely confers a different toxicity signature compared to the C congeners.

Nephrotoxicity Cytotoxicity Structure-toxicity relationship

Gentamicin A: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Aminoglycoside Biosynthetic Pathway Elucidation and Enzymology Studies

Gentamicin A is a validated substrate for characterizing enzymes in the gentamicin biosynthetic pathway, particularly GenD2 (oxidoreductase), GenS2 (aminotransferase), and GenN (methyltransferase). The conversion of gentamicin A2 to gentamicin A involves three distinct enzymatic activities that modify the 3″ position of the garosamine sugar, making gentamicin A an essential intermediate for studying this transformation [1]. Researchers investigating aminoglycoside biosynthetic gene clusters can use pure gentamicin A as a reference standard for HPLC-MS analysis of fermentation extracts and as a substrate for in vitro enzyme assays to characterize methyltransferase and aminotransferase activities [2]. The established position of gentamicin A in the MetaCyc gentamicin biosynthesis pathway—specifically as the substrate for SAM-dependent conversion to gentamicin X2—provides a validated framework for pathway reconstitution experiments [3].

Antiprotozoal Drug Discovery and Screening Programs

Based on the antiprotozoal activity documented in US Patent 4,110,439, gentamicin A is a candidate compound for screening against protozoan pathogens including Entamoeba histolytica, Histomonas meleagridis, Trichomonas foetus, and Trichomonas vaginalis [1]. The weak antibacterial activity of gentamicin A coupled with its antiprotozoal properties suggests a potentially favorable selectivity profile for targeting protozoan ribosomes while minimizing antibacterial collateral effects. Researchers developing antiprotozoal agents can include gentamicin A as a reference compound in screening libraries or as a scaffold for semisynthetic derivatization aimed at enhancing antiprotozoal potency and selectivity [2].

Structural Biology Studies of Aminoglycoside-Ribosome Interactions

Gentamicin A's unique sugar composition (gentosamine and glucosamine linked to 2-DOS) makes it a valuable probe for investigating the structural determinants of aminoglycoside binding to ribosomal RNA. Unlike gentamicin C congeners which contain garosamine and purpurosamine, gentamicin A provides a distinct hydrogen-bonding and electrostatic interaction profile at the ribosomal A-site [1]. Studies comparing the ribosomal binding affinities of gentamicin A, kanamycin C, and other 4,6-disubstituted 2-DOS aminoglycosides can elucidate how specific sugar modifications influence target engagement, miscoding efficiency, and selectivity between bacterial and eukaryotic ribosomes [2].

Metabolic Engineering for Production of Specific Gentamicin Congeners

Gentamicin A serves as a critical pathway intermediate in metabolic engineering strategies aimed at producing specific gentamicin congeners or novel aminoglycoside derivatives. The elucidation of the complete gentamicin methyltransferase network (GenN, GenD1, GenK) has provided a metabolic roadmap for rationally engineering M. echinospora strains to accumulate desired intermediates or shunt products [1]. Researchers developing engineered strains for production of gentamicin B, gentamicin X2, or non-natural aminoglycoside analogs can use pure gentamicin A as an analytical standard for monitoring pathway flux and as a substrate for testing engineered enzyme variants [2]. Gene deletion studies that result in gentamicin A accumulation provide insights into rate-limiting steps and branch-point regulation in the gentamicin biosynthetic network [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gentamicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.